Desvenlafaxine - 93413-62-8

Desvenlafaxine

Catalog Number: EVT-267069
CAS Number: 93413-62-8
Molecular Formula: C16H25NO2
Molecular Weight: 263.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Desvenlafaxine is the major active metabolite of venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI). [, , , ] It is classified as an SNRI and is primarily investigated for its effects on serotonin and norepinephrine neurotransmission. [, , , , ] In scientific research, desvenlafaxine is used as a pharmacological tool to study:

  • The mechanisms of serotonin and norepinephrine reuptake inhibition. [, , , ]
  • The role of serotonin and norepinephrine in various physiological and pathological processes, including mood regulation, pain perception, and hot flashes. [, , , , , , , ]
  • The development of novel antidepressants with improved efficacy, safety, and tolerability profiles. []
Future Directions
  • Optimizing Triple Reuptake Inhibition: Further investigation and development of desvenlafaxine prodrugs, like toludesvenlafaxine, as triple reuptake inhibitors hold promise for addressing a broader range of depressive symptoms, including anhedonia and sexual dysfunction, potentially offering greater efficacy and a faster onset of action compared to selective reuptake inhibitors. []
Source and Classification

Desvenlafaxine is synthesized from venlafaxine, which itself is derived from a series of chemical modifications starting from naturally occurring compounds. The compound belongs to the class of antidepressants known as serotonin-norepinephrine reuptake inhibitors (SNRIs). Its chemical formula is C16H25NO2C_{16}H_{25}NO_{2}, and it has a molecular weight of approximately 263.3752 g/mol .

Synthesis Analysis

The synthesis of desvenlafaxine can be achieved through various methods, with the most notable involving O-demethylation of venlafaxine. This process can be optimized for yield and purity through several steps:

  1. Benzyl Protection: The phenolic hydroxyl group of the starting material is protected using benzyl groups.
  2. Cyclohexanone Condensation: A nucleophilic addition reaction occurs between the protected compound and cyclohexanone, facilitated by sodium hydroxide.
  3. Deprotection: The benzyl protecting group is removed to yield O-desmethylvenlafaxine.
  4. Reduction and Dimethylation: Further chemical modifications are made to achieve the desired structure.
  5. Salt Formation: Desvenlafaxine can be converted into its succinate salt, enhancing its solubility and stability .

The synthesis has been reported to achieve high yields (up to 71%) with minimal environmental impact, utilizing readily available reagents and avoiding hazardous substances wherever possible .

Molecular Structure Analysis

Desvenlafaxine's molecular structure features a dimethylamino group attached to a phenolic structure, which contributes to its pharmacological activity. The compound exhibits a three-dimensional arrangement that allows it to interact effectively with serotonin and norepinephrine transporters.

Key Structural Features:

  • Chemical Formula: C16H25NO2C_{16}H_{25}NO_{2}
  • Functional Groups: Contains an amine group (dimethylamino) and a hydroxyl group (phenolic).
  • Molecular Weight: Approximately 263.3752 g/mol.
  • Isomerism: Desvenlafaxine exists in various forms, including its succinate salt which enhances its therapeutic properties .
Chemical Reactions Analysis

Desvenlafaxine participates in several chemical reactions relevant to its synthesis and metabolism:

  1. O-Demethylation: This reaction involves the removal of methyl groups from venlafaxine to form desvenlafaxine. Various reagents, such as hydrogen halides or thiols, can facilitate this transformation.
  2. Formation of Salts: Desvenlafaxine can react with acids (e.g., succinic acid) to form stable salt forms that are more suitable for pharmaceutical use .
  3. Metabolism: In vivo, desvenlafaxine undergoes conjugation primarily through glucuronidation, mediated by various UDP-glucuronosyltransferases, leading to metabolites that are excreted by the body .
Mechanism of Action

Desvenlafaxine exerts its antidepressant effects primarily through the inhibition of serotonin and norepinephrine reuptake in the central nervous system.

Mechanistic Insights:

  • Transporter Inhibition: Desvenlafaxine inhibits serotonin transporters with a higher affinity than norepinephrine transporters; it also affects dopamine transporters but with lower affinity.
  • Neurotransmitter Modulation: By blocking these transporters, desvenlafaxine increases the availability of serotonin and norepinephrine in synaptic clefts, enhancing mood and alleviating depressive symptoms .
  • Absorption and Distribution: After oral administration, desvenlafaxine has an absorption rate of approximately 80%, with peak plasma concentrations reached around 7.5 hours post-dose .
Physical and Chemical Properties Analysis

Desvenlafaxine possesses distinct physical and chemical properties that influence its pharmacological profile:

  • Melting Point: Approximately 121-123 °C.
  • Solubility: Highly soluble in water and organic solvents like methanol; solubility increases when formed as a salt.
  • Stability: Stable under normal conditions but sensitive to light and moisture .
  • pH Stability Range: Effective within a pH range conducive to maintaining solubility and stability for oral formulations.
Applications

Desvenlafaxine is primarily used as an antidepressant for treating major depressive disorder. Its effectiveness has been demonstrated in clinical trials where it significantly improves depressive symptoms compared to placebo treatments.

Other Potential Applications:

  • Anxiety Disorders: Research suggests potential efficacy in treating anxiety disorders due to its serotonergic effects.
  • Chronic Pain Management: Some studies indicate benefits in chronic pain conditions related to neuropathic pain due to its dual action on serotonin and norepinephrine pathways .
Pharmacological Profile of Desvenlafaxine

Neuropharmacological Mechanisms of Action

Serotonin-Norepinephrine Reuptake Inhibition Dynamics

Desvenlafaxine functions as a potent inhibitor of presynaptic neurotransmitter reuptake, primarily targeting the serotonin transporter (SERT) and norepinephrine transporter (NET). This dual reuptake inhibition increases synaptic concentrations of serotonin (5-hydroxytryptamine, 5-HT) and norepinephrine (NE) in the central nervous system, which constitutes its fundamental antidepressant mechanism. Pharmacodynamic studies demonstrate that desvenlafaxine achieves maximal transporter occupancy within hours of administration, with steady-state plasma concentrations reached within 4-5 days of once-daily dosing due to its elimination half-life of approximately 11 hours [1] [3] [10].

The inhibition kinetics follow a concentration-dependent pattern, with therapeutic effects observed at plasma concentrations correlating with 50-100 mg daily dosing. In vitro analyses confirm desvenlafaxine binds directly to the substrate recognition sites on human SERT and NET, stabilizing transporters in an outward-facing conformation that prevents neurotransmitter internalization [2] [7]. This molecular action prolongs neurotransmitter signaling within synaptic clefts, thereby enhancing monoaminergic neurotransmission in neural circuits implicated in mood regulation. Unlike many antidepressants, desvenlafaxine's reuptake inhibition occurs without requiring metabolic activation since it is pharmacologically active upon administration [1] [9].

Affinity Ratios for Monoamine Transporters (SERT/NET/DAT)

Desvenlafaxine exhibits distinct selectivity patterns for human monoamine transporters, with significantly higher affinity for SERT compared to NET and minimal activity at the dopamine transporter (DAT). Competitive radioligand binding assays quantify its inhibitory constant (Kᵢ) values as follows:

  • SERT affinity: Kᵢ = 40.2 ± 1.5 nM
  • NET affinity: Kᵢ = 558.3 ± 24.1 nM
  • DAT affinity: Kᵢ > 10,000 nM (negligible activity) [1] [3] [7]

This pharmacological profile yields a SERT:NET inhibition ratio of approximately 10:1, classifying desvenlafaxine as a serotonin-preferring dual reuptake inhibitor [1] [6]. The selectivity hierarchy (SERT > NET >> DAT) differentiates it from other serotonin-norepinephrine reuptake inhibitors:

Table 1: Comparative Monoamine Transporter Selectivity of Serotonin-Norepinephrine Reuptake Inhibitors

CompoundSERT:NET Selectivity RatioDAT Inhibition
Desvenlafaxine10:1Negligible
Venlafaxine30:1Negligible
Duloxetine9:1Weak
Milnacipran1:3Negligible

[1] [3] [6]

The negligible DAT affinity (Kᵢ > 10μM) distinguishes desvenlafaxine from triple reuptake inhibitors and explains its absence of clinically relevant dopaminergic effects like psychomotor activation or addiction potential [1] [7]. Transporter occupancy studies confirm this selectivity profile is maintained in vivo across therapeutic dosing ranges [3] [9].

Receptor Selectivity and Absence of Monoamine Oxidase/Cholinergic Activity

A critical pharmacological feature of desvenlafaxine is its exceptional receptor selectivity. Comprehensive in vitro receptor binding assays demonstrate clinically insignificant affinity (Kᵢ > 10μM) for:

  • Muscarinic cholinergic receptors
  • Histamine H₁ receptors
  • α₁-Adrenergic receptors
  • β-Adrenergic receptors
  • Dopamine D₂ receptors
  • Benzodiazepine receptors
  • Opioid receptors [2] [4] [10]

This receptor profile translates to an absence of anticholinergic effects (e.g., dry mouth, constipation, cognitive blunting), antihistaminergic effects (e.g., sedation, weight gain), or alpha-adrenergic effects (e.g., orthostatic hypotension) typically associated with tricyclic antidepressants [4] [10].

Furthermore, desvenlafaxine demonstrates no monoamine oxidase (MAO) inhibitory activity at therapeutic concentrations. Enzyme inhibition assays confirm it does not inhibit MAO-A or MAO-B isoenzymes, eliminating risks of hypertensive crises or dietary tyramine interactions inherent to MAO inhibitors [2] [4]. The compound also lacks significant activity at voltage-gated ion channels (sodium, potassium, calcium), explaining its neutral cardiac safety profile regarding QT interval prolongation [2] [10].

Table 2: Receptor Binding Profile of Desvenlafaxine

Receptor/Enzyme SystemAffinity (Kᵢ, μM)Clinical Relevance
Muscarinic (M1)>100,000No anticholinergic effects
Histamine H₁>100,000No sedation or weight gain
α₁-Adrenergic>100,000No orthostatic hypotension
Dopamine D₂>100,000No extrapyramidal symptoms
MAO-A>100,000No tyramine potentiation
MAO-B>100,000No MAO-related toxicity

[2] [4] [10]

Metabolic studies confirm desvenlafaxine undergoes hepatic conjugation via uridine diphosphate-glucuronosyltransferase (UGT) isoforms (UGT1A1, UGT1A3, UGT2B4, UGT2B15, UGT2B17) with minor oxidative metabolism by cytochrome P450 3A4 [2] [10]. Crucially, it does not inhibit CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP3A4 isoenzymes, minimizing pharmacokinetic drug interactions [10]. Its lack of P-glycoprotein substrate or inhibitor status further reduces interaction risks with transported medications [5] [10].

Properties

CAS Number

93413-62-8

Product Name

Desvenlafaxine

IUPAC Name

4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

InChI

InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3

InChI Key

KYYIDSXMWOZKMP-UHFFFAOYSA-N

SMILES

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O

Solubility

In water, 3700 mg/L at 25 °C (est)

Synonyms

2-(1-hydroxycyclohexyl)-2-((4-hydroxyphenyl)ethyl)dimethylammonium 3-carboxypropanoate monohydrate
4-(2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl)phenol
45,233, WY
45233, WY
desvenlafaxine
desvenlafaxine succinate
Monohydrate, O-desmethylvenlafaxine Succinate
O desmethylvenlafaxine
O desmethylvenlafaxine Succinate
O desmethylvenlafaxine Succinate Monohydrate
O-desmethylvenlafaxine
O-desmethylvenlafaxine Succinate
O-desmethylvenlafaxine Succinate Monohydrate
Pristiq
Succinate Monohydrate, O-desmethylvenlafaxine
Succinate, Desvenlafaxine
Succinate, O-desmethylvenlafaxine
WY 45,233
WY 45233
WY-45,233
WY-45233
WY45,233
WY45233

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.